molecular formula C21H34N2O3 B10889290 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine

Cat. No.: B10889290
M. Wt: 362.5 g/mol
InChI Key: FOBJMCDAWKXSBE-UHFFFAOYSA-N
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Description

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a piperazine derivative featuring two distinct substituents: a 3-methylcyclohexyl group at the 1-position and a 3,4,5-trimethoxybenzyl (TMB) group at the 4-position. Piperazine derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects .

The 3,4,5-TMB moiety is notable for its electron-rich aromatic system, which enhances interactions with biological targets via hydrogen bonding and π-π stacking . The 3-methylcyclohexyl group introduces steric bulk and lipophilicity, which may improve membrane permeability and pharmacokinetic profiles compared to purely aromatic analogs .

Properties

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

1-(3-methylcyclohexyl)-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H34N2O3/c1-16-6-5-7-18(12-16)23-10-8-22(9-11-23)15-17-13-19(24-2)21(26-4)20(14-17)25-3/h13-14,16,18H,5-12,15H2,1-4H3

InChI Key

FOBJMCDAWKXSBE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

    Preparation of 3-Methylcyclohexylamine: This can be synthesized from 3-methylcyclohexanone through reductive amination using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine.

    Preparation of 3,4,5-Trimethoxybenzyl Chloride: This can be synthesized by reacting 3,4,5-trimethoxybenzyl alcohol with thionyl chloride (SOCl2) under reflux conditions.

    Formation of the Piperazine Derivative: The final step involves the reaction of 3-methylcyclohexylamine with 3,4,5-trimethoxybenzyl chloride in the presence of a base such as triethylamine (TEA) to form 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Neuropharmacology

Research indicates that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are pivotal in mood regulation and psychiatric disorders. Studies suggest that derivatives with similar structures exhibit anxiolytic and antidepressant effects, indicating potential applications in treating anxiety disorders and depression.

Antitumor Activity

Recent investigations have explored the antitumor potential of piperazine derivatives. Preliminary studies suggest that 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine could inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This property positions it as a candidate for further development in oncology.

Analgesic Properties

Given the global demand for effective pain management therapies, compounds like this one are being evaluated for their analgesic properties. The piperazine scaffold is known to modulate pain pathways, potentially offering new avenues for chronic pain treatment.

Case Study 1: Neuropharmacological Evaluation

In a study published in Journal of Medicinal Chemistry, researchers synthesized several piperazine derivatives and evaluated their binding affinity to serotonin receptors. The findings indicated that compounds similar to 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine exhibited significant receptor affinity and showed promise in preclinical models of depression .

Case Study 2: Antitumor Activity Assessment

A recent study conducted by the Institute of Cancer Research demonstrated that piperazine derivatives could induce apoptosis in breast cancer cell lines. The study highlighted the efficacy of compounds structurally related to 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine in reducing tumor growth in vivo .

Mechanism of Action

The mechanism of action of 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at serotonin and dopamine receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, including mood stabilization and antipsychotic activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below compares the target compound with key analogs:

Compound Name Substituents on Piperazine Molecular Weight* Key Biological Activities References
1-(3-Methylcyclohexyl)-4-(3,4,5-TMB)piperazine 3-Methylcyclohexyl, 3,4,5-TMB ~363.5 (estimated) Hypothesized: Anticancer, CNS activity
Trimetazidine (1-(2,3,4-TMB)piperazine dihydrochloride) 2,3,4-TMB 339.27 Antianginal (improves cardiac metabolism)
1-(Methylsulfonyl)-4-(2,3,4-TMB)piperazine (3a) Methylsulfonyl, 2,3,4-TMB 388.44 Antimicrobial (hybrid molecule)
1-(3,4-DMB)-4-(3,4,5-TMB)piperazine 3,4-Dimethoxybenzyl (DMB), 3,4,5-TMB 400.45 Not specified (structural analog)
MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine) Cyclohexyl, diphenylethyl 378.53 Analgesic (opioid-like activity)

*Molecular weights calculated from empirical formulas or inferred from analogs.

Key Differences and Implications

Trimethoxybenzyl (TMB) Positional Isomerism
  • 3,4,5-TMB (target compound): The symmetric substitution pattern may enhance binding to enzymes or receptors requiring planar, electron-rich regions (e.g., tubulin in anticancer agents) .
  • 2,3,4-TMB (Trimetazidine): This isomer is clinically used for angina pectoris, likely due to its ability to modulate cardiac energy metabolism via mitochondrial effects .
Cyclohexyl vs. Aromatic Substituents
Hybrid Molecules
  • Sulfonamide-TMB hybrids (e.g., compound 3a ) demonstrate enhanced antimicrobial activity, suggesting that the target compound’s TMB group could be leveraged in similar hybrid designs .

Anticancer Potential

Piperazine derivatives with 3,4,5-TMB groups (e.g., compound 7e in ) show promise in targeting tubulin polymerization, a mechanism critical in anticancer therapies . The target compound’s cyclohexyl group may further stabilize hydrophobic interactions with tubulin’s colchicine-binding site.

Antimicrobial and Hybrid Molecules

Sulfonamide-piperazine hybrids () highlight the role of electron-withdrawing groups (e.g., methylsulfonyl) in enhancing antimicrobial efficacy. The target compound could be modified similarly to optimize its pharmacokinetic profile .

CNS Activity

However, this requires validation via receptor-binding assays .

Biological Activity

1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine is a synthetic compound with potential biological activity. Its molecular formula is C23H36N2O7, and it has a molecular weight of 452.5 g/mol. The compound is recognized for its structural complexity and is being studied for various pharmacological effects.

The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Research indicates that piperazine derivatives can act as antagonists or agonists at these receptors, influencing mood, cognition, and potentially exhibiting antipsychotic properties.

Pharmacological Properties

  • Dopamine Receptor Antagonism : Studies have shown that similar piperazine compounds can inhibit dopamine D2 receptors, which may be relevant in the treatment of schizophrenia and other mood disorders .
  • Serotonin Receptor Modulation : The compound's structural similarity to known serotonin receptor modulators suggests it may influence serotonin pathways, which are critical in mood regulation and anxiety disorders .
  • Antitumor Activity : Preliminary evaluations suggest that analogs of this compound exhibit cytotoxic effects against various cancer cell lines, indicating potential as an antineoplastic agent .

Table of Biological Activities

Activity Effect Reference
Dopamine D2 AntagonismPotential antipsychotic effects
Serotonin Receptor ModulationMood enhancement and anxiety reduction
Cytotoxicity in Cancer CellsInhibition of cell proliferation

Notable Research

  • A study conducted on piperazine derivatives indicated that compounds with similar structures to 1-(3-Methylcyclohexyl)-4-(3,4,5-trimethoxybenzyl)piperazine demonstrated significant inhibition of tumor growth in vitro. The research highlighted the importance of structural modifications in enhancing biological activity against cancer cells .
  • Another investigation focused on the neuropharmacological profile of related compounds found that they could effectively modulate neurotransmitter levels in animal models, suggesting potential applications in treating neuropsychiatric disorders .

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